ethyl 2-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a cyclopentathiophene ring
Preparation Methods
The synthesis of ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the furan-2-yl formamide, which is then reacted with other intermediates to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and adjusting solvent systems .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom in the thiophene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include other furan, triazole, and thiophene derivatives. These compounds share some structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of these rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H23N5O5S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H23N5O5S2/c1-3-30-20(29)17-12-6-4-8-14(12)33-19(17)23-16(27)11-32-21-25-24-15(26(21)2)10-22-18(28)13-7-5-9-31-13/h5,7,9H,3-4,6,8,10-11H2,1-2H3,(H,22,28)(H,23,27) |
InChI Key |
IJVNRDGFIICBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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